molecular formula C15H13ClO2S B13623718 1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride

1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride

Cat. No.: B13623718
M. Wt: 292.8 g/mol
InChI Key: JADHDSQKMMJRFM-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-2-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a fluorenyl aromatic system. The fluorenyl group confers rigidity and hydrophobicity, while the sulfonyl chloride moiety enables reactivity in nucleophilic substitution reactions, making it valuable in organic synthesis (e.g., as a sulfonating agent or intermediate in pharmaceuticals) .

Properties

Molecular Formula

C15H13ClO2S

Molecular Weight

292.8 g/mol

IUPAC Name

1-(9H-fluoren-2-yl)ethanesulfonyl chloride

InChI

InChI=1S/C15H13ClO2S/c1-10(19(16,17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3

InChI Key

JADHDSQKMMJRFM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 9H-fluorene with ethanesulfonyl chloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions and may require the use of a base such as pyridine to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of 1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation Reactions: The fluorene moiety can undergo oxidation to form fluorenone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides.

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution with amines.

    Sulfonate Esters: Formed through substitution with alcohols.

    Fluorenone Derivatives: Formed through oxidation of the fluorene moiety.

Scientific Research Applications

1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.

    Biology: Investigated for its potential as a reagent in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares key structural and physicochemical properties of 1-(9H-Fluoren-2-yl)ethane-1-sulfonyl chloride with similar sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
1-(9H-Fluoren-2-yl)ethane-1-sulfonyl chloride* C₁₅H₁₁ClO₂S 290.76† Not provided Bulky fluorenyl group; aromatic, hydrophobic; high potential for π-π stacking
2-(3-Nitrophenyl)ethane-1-sulfonyl chloride C₈H₈ClNO₄S 257.67 1253739-20-6 Electron-withdrawing nitro group; enhanced electrophilicity
3,3-Difluorocyclopentane-1-sulfonyl chloride C₅H₇ClF₂O₂S 204.62 1309433-75-7 Aliphatic, fluorinated; improved metabolic stability
1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride C₅H₁₀ClNO₃S 199.66 1601248-25-2 Carbamoyl substituent; polar, amide-forming potential

*Assumed molecular formula based on fluorene (C₁₃H₁₀) + ethane-sulfonyl chloride (C₂H₄ClO₂S). †Calculated molecular weight.

Key Observations:
  • Fluorenyl vs. Aromatic Substituents : The fluorenyl group in the target compound enhances hydrophobicity and steric bulk compared to simpler aryl groups (e.g., 3-nitrophenyl in CAS 1253739-20-6). This may reduce solubility in polar solvents but improve binding to hydrophobic targets .
  • Fluorination Effects : 3,3-Difluorocyclopentane-1-sulfonyl chloride’s fluorinated aliphatic chain likely enhances stability against oxidation and enzymatic degradation compared to aromatic sulfonyl chlorides .

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